Methoprotryne

Description

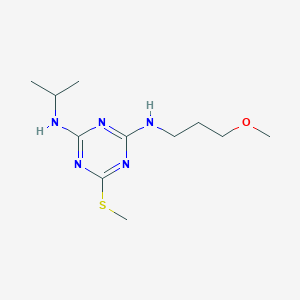

Structure

3D Structure

Properties

IUPAC Name |

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUIUBPJPOKOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040286 | |

| Record name | Methoprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Methoprotryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.186 g/cu cm @ 20 °C | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C | |

| Record name | Methoprotryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, Colorless powder | |

CAS No. |

841-06-5 | |

| Record name | Methoprotryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoprotryne [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoprotryne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31X54QGQ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-70 °C | |

| Record name | METHOPROTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methoprotryne's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprotryne is a triazine herbicide that effectively controls a variety of broadleaf weeds and annual grasses. Its primary mechanism of action is the inhibition of photosynthesis at the Photosystem II (PSII) level.[1][2] This document provides a comprehensive technical overview of the molecular interactions and physiological consequences of this compound activity in plants. It details the core mechanism, presents available quantitative data for related compounds, outlines relevant experimental protocols for studying its effects, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The principal mode of action for this compound, like other triazine herbicides, is the disruption of the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[1][2][3] This inhibition occurs at a specific site within Photosystem II, a critical protein complex embedded in the thylakoid membranes.

Molecular Target: The D1 Protein

This compound targets the D1 protein, a core subunit of the PSII reaction center.[3] Specifically, it binds to the QB binding niche on the D1 protein. This binding is competitive with plastoquinone (PQ), the native electron acceptor.[3] By occupying the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA, to QB.

Interruption of Electron Transport

The blockage of electron transfer between QA and QB has immediate and severe consequences for the plant. The photosynthetic electron transport chain is effectively halted, preventing the production of ATP and NADPH, which are essential for carbon dioxide fixation and the synthesis of sugars.[2] This disruption leads to a rapid buildup of excited chlorophyll molecules and the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cellular leakage and death.

dot

Caption: this compound's inhibitory action on the photosynthetic electron transport chain.

Quantitative Data

| Herbicide (Triazine Class) | IC50 (M) for PSII Inhibition | Plant Species/System | Reference |

| Terbuthylazine | 1 - 2 x 10-7 | Pea thylakoids | [2] |

| Atrazine | ~10-7 - 10-8 | Various plant materials | [2] |

| Prometryn | 8.86 µg L-1 (~3.2 x 10-8 M) | Phaeodactylum tricornutum | [4] |

| Terbutryn | ~10-7 - 10-8 | Various plant materials | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Photosystem II inhibiting herbicides like this compound.

Measurement of Photosystem II Inhibition via DCPIP Photoreduction

This spectrophotometric assay, also known as the Hill reaction, measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this rate in the presence of the herbicide provides a measure of its effect on PSII.

Materials:

-

Isolated thylakoid membranes from a susceptible plant species (e.g., pea, spinach).

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 5 mM MgCl2, 2 mM NaCl).

-

DCPIP solution (e.g., 1 mM in water).

-

Herbicide stock solution (this compound) in a suitable solvent (e.g., ethanol, DMSO).

-

Spectrophotometer capable of measuring absorbance at 600 nm.

-

Light source.

Procedure:

-

Prepare a series of herbicide dilutions in the reaction buffer.

-

In a cuvette, combine the reaction buffer, thylakoid membranes (to a final chlorophyll concentration of 10-20 µg/mL), and the herbicide dilution. Include a control with no herbicide.

-

Incubate the mixture in the dark for a specified period (e.g., 5-10 minutes).

-

Add DCPIP to the cuvette.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm.

-

Illuminate the sample with a saturating light source and record the decrease in absorbance at 600 nm over time (e.g., for 1-2 minutes). The rate of DCPIP reduction is proportional to the rate of electron transport.

-

Calculate the rate of DCPIP reduction for each herbicide concentration.

-

Plot the inhibition of the DCPIP reduction rate against the herbicide concentration to determine the IC50 value.

dot

Caption: Experimental workflow for the DCPIP photoreduction assay.

Chlorophyll a Fluorescence Induction (Kautsky Curve) Analysis

Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity. The polyphasic fluorescence transient (OJIP curve or Kautsky curve) provides detailed information about the status of the photosynthetic apparatus. PSII-inhibiting herbicides cause a characteristic change in the shape of this curve.

Materials:

-

Intact leaves of a susceptible plant species.

-

A portable or laboratory-based fluorometer capable of measuring fast fluorescence kinetics (e.g., a Plant Efficiency Analyser, PEA).

-

Leaf clips for dark adaptation.

-

Herbicide solution for application (e.g., foliar spray).

Procedure:

-

Treat plants with a range of this compound concentrations.

-

At various time points after treatment, detach a leaf or attach a leaf clip to a leaf on the intact plant.

-

Dark-adapt the leaf for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are "open" (QA is oxidized).

-

Place the fluorometer's sensor on the leaf and apply a saturating pulse of light.

-

Record the fluorescence induction curve (from F0 to Fm).

-

Analyze the shape of the OJIP transient. A rapid rise to the maximal fluorescence (Fm) and the absence of the subsequent decay is characteristic of PSII inhibitor action.

-

Calculate various fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII), to quantify the extent of inhibition.

dot

Caption: Experimental workflow for chlorophyll fluorescence analysis.

Conclusion

This compound is a potent herbicide that acts by inhibiting Photosystem II in susceptible plants. Its specific binding to the QB site on the D1 protein disrupts the photosynthetic electron transport chain, leading to a cascade of events that result in plant death. While specific quantitative binding data for this compound is limited, the well-established mechanism for triazine herbicides and the detailed experimental protocols provided in this guide offer a robust framework for its further study and characterization. The use of techniques such as DCPIP photoreduction and chlorophyll fluorescence analysis allows for the precise quantification of its inhibitory effects and provides valuable insights for the development of new herbicidal compounds and for understanding the evolution of herbicide resistance.

References

- 1. This compound | C11H21N5OS | CID 13290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Effects of co-exposure of the triazine herbicides atrazine, prometryn and terbutryn on Phaeodactylum tricornutum photosynthesis and nutritional value - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photosynthesis Inhibition Pathway of Methoprotryne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a methylthio-s-triazine herbicide, is a potent inhibitor of photosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with Photosystem II (PSII) and the subsequent effects on the photosynthetic electron transport chain. This document details the molecular basis of inhibition, presents relevant (though limited for this specific compound) quantitative data, and provides detailed experimental protocols for studying its effects. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a valuable resource for researchers in weed science, agriculture, and drug development.

Introduction to this compound

This compound is a selective herbicide used for the control of broadleaf and grassy weeds.[1][2] Its herbicidal activity stems from its ability to disrupt photosynthesis, a vital process for plant survival.[1][2] Understanding the specific pathway of inhibition is crucial for developing more effective and selective herbicides, as well as for assessing its environmental impact.

Physicochemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₂₁N₅OS |

| Molecular Weight | 271.39 g/mol [1] |

| Appearance | Colorless solid |

| Water Solubility | 320 mg/L at 20 °C |

| Vapor Pressure | 2.8 x 10⁻⁷ mmHg at 20 °C |

| Log P (octanol-water) | 2.8 |

The Photosynthesis Inhibition Pathway

The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initial steps of electron transport in photosynthesis.[3][4][5]

Molecular Mechanism of Action

This compound acts as a competitive inhibitor at the Q B binding site on the D1 protein of the PSII reaction center.[3][6] The D1 protein is a core component of PSII and facilitates the transfer of electrons from the primary quinone acceptor, Q A , to the secondary quinone acceptor, plastoquinone (PQ), which is bound at the Q B site.

By binding to the Q B niche, this compound physically blocks the binding of plastoquinone.[6] This interruption of the electron flow from Q A to the plastoquinone pool effectively halts the linear electron transport chain.[6]

Downstream Consequences of Inhibition

The blockage of electron transport at PSII has several critical downstream effects:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, the final electron acceptor in the linear electron transport chain, is also halted.[6]

-

Formation of Reactive Oxygen Species (ROS): The highly reduced state of Q A resulting from the electron transport blockage leads to the formation of highly reactive triplet chlorophyll and singlet oxygen.[3] These reactive oxygen species (ROS) cause lipid peroxidation and damage to proteins and pigments, leading to the destruction of cell membranes and ultimately cell death.[3]

-

Chlorophyll Fluorescence: The inhibition of electron flow from Q A leads to an accumulation of reduced Q A . This causes a significant increase in chlorophyll fluorescence emission, as the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence.[7]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in the inhibition of photosynthesis by this compound.

Quantitative Data on Photosynthetic Inhibition

Table 1: Inhibition of Photosystem II (PSII) Activity

| Herbicide | IC₅₀ (µM) on PSII Electron Transport | Plant/Algal Species | Reference |

| This compound | Data not available | ||

| Atrazine | 0.4 - 2.0 | Chlamydomonas reinhardtii | General Literature |

| Terbuthylazine | 0.1 - 0.5 | Pisum sativum | [8] |

| Simazine | 0.3 - 1.5 | Spirodela polyrhiza | [3] |

Table 2: Effect on Photosynthetic Electron Transport Rate (ETR)

| Herbicide | Concentration (µM) | % Inhibition of ETR | Organism/Preparation | Reference |

| This compound | Data not available | |||

| Diuron (a urea herbicide for comparison) | 10 | ~90% | Spinach Thylakoids | General Literature |

Table 3: Inhibition of Photosynthetic Oxygen Evolution

| Herbicide | IC₅₀ (µM) for O₂ Evolution | Organism/Preparation | Reference |

| This compound | Data not available | ||

| Atrazine | 0.6 | Chlamydomonas reinhardtii | General Literature |

Table 4: Effects on Chlorophyll a Fluorescence Parameters

| Herbicide | Concentration | Effect on Fv/Fm | Effect on qP | Effect on NPQ | Organism | Reference |

| This compound | Data not available | |||||

| Diuron (a urea herbicide for comparison) | 1 µM | Significant decrease | Significant decrease | Significant increase | Arabidopsis thaliana | General Literature |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the photosynthetic inhibition by herbicides like this compound.

Isolation of Thylakoid Membranes from Spinach

This protocol describes the isolation of functional thylakoid membranes, which are essential for in vitro assays of photosynthetic activity.[9][10][11][12]

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

-

Hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and spectrophotometer.

Procedure:

-

Wash and de-vein approximately 30 g of fresh spinach leaves.

-

Homogenize the leaves in 100 mL of ice-cold isolation buffer using a blender with short bursts.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 7 minutes to pellet the chloroplasts.

-

Discard the supernatant and resuspend the chloroplast pellet in a small volume of hypotonic buffer to induce osmotic lysis and release the thylakoids.

-

Centrifuge at a high speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Wash the thylakoid pellet by resuspending in assay buffer and centrifuging again.

-

Resuspend the final thylakoid pellet in a minimal volume of assay buffer and determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosynthetic Electron Transport Rate

The rate of electron transport can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated thylakoid membranes

-

Assay buffer

-

DCPIP solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and a known concentration of DCPIP.

-

Add a small aliquot of the isolated thylakoid suspension to the cuvette.

-

Place the cuvette in a spectrophotometer and measure the absorbance at 600 nm in the dark.

-

Illuminate the cuvette with a strong light source to initiate photosynthesis.

-

Record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

-

To test the effect of this compound, add varying concentrations of the herbicide to the reaction mixture before illumination and compare the rates of DCPIP reduction.

-

The rate of electron transport can be calculated using the molar extinction coefficient of DCPIP.

Measurement of Photosynthetic Oxygen Evolution

Oxygen evolution from PSII can be measured using a Clark-type oxygen electrode.[9][13][14][15][16][17][18][19][20]

Materials:

-

Isolated thylakoid membranes or algal/cyanobacterial cell suspension

-

Assay buffer with a suitable artificial electron acceptor (e.g., 1 mM K₃[Fe(CN)₆])

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the thylakoid suspension or cell culture to the electrode chamber containing the assay buffer and electron acceptor.

-

Seal the chamber and record the rate of oxygen consumption in the dark (respiration).

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

The net rate of photosynthetic oxygen evolution is the rate in the light minus the rate in the dark.

-

To determine the inhibitory effect of this compound, add different concentrations of the herbicide to the chamber and measure the corresponding rates of oxygen evolution.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Measurement of Chlorophyll a Fluorescence

Chlorophyll fluorescence measurements are a sensitive, non-invasive method to assess the effects of herbicides on PSII photochemistry.[7][21][22][23][24]

Materials:

-

Intact leaves, algal, or cyanobacterial cells

-

Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

-

Dark-adapt the sample for at least 20 minutes.

-

Measure the minimal fluorescence (F₀) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F₀) / Fm).

-

To assess the effect of this compound, treat the samples with different concentrations of the herbicide and measure the changes in Fv/Fm over time.

-

Other parameters such as the photochemical quenching (qP) and non-photochemical quenching (NPQ) can also be measured under actinic light to further characterize the inhibitory effects.

Conclusion

This compound effectively inhibits photosynthesis by blocking the electron transport chain at the Q B binding site of the D1 protein in Photosystem II. This leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of damaging reactive oxygen species. While the qualitative mechanism is well understood, a notable gap exists in the publicly available literature regarding specific quantitative data on the inhibitory potency of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to generate such data and further investigate the intricate details of its interaction with the photosynthetic apparatus. A deeper understanding of these mechanisms will continue to drive the development of more effective and environmentally safer herbicides.

References

- 1. This compound | C11H21N5OS | CID 13290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. cirsec.unipi.it [cirsec.unipi.it]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Virtual Labs [cbi-au.vlabs.ac.in]

- 10. amherst.edu [amherst.edu]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Isolation of Intact Chloroplasts from Spinach Leaves | Springer Nature Experiments [experiments.springernature.com]

- 13. Video: Separation of Spinach Thylakoid Protein Complexes by Native Green Gel Electrophoresis and Band Characterization using Time-Correlated Single Photon Counting [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. jircas.go.jp [jircas.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Algal Photosynthesis Using a Clark-Type O2 Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cropj.com [cropj.com]

- 22. marine.rutgers.edu [marine.rutgers.edu]

- 23. Genomics and Physiology of Chlorophyll Fluorescence Parameters in Hordeum vulgare L. under Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide to Methoprotryne: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne is a triazine herbicide historically used for the control of grassy and broadleaf weeds in cereal crops. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented to support further research and development.

Chemical Identity and Structure

This compound, a member of the 1,3,5-triazine class of compounds, is chemically designated as N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1][2] Its structure is characterized by a central triazine ring substituted with an isopropylamino group, a 3-methoxypropylamino group, and a methylthio group.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | [3] |

| CAS Number | 841-06-5 | [1][3][4] |

| Molecular Formula | C₁₁H₂₁N₅OS | [1][3][4][5] |

| Molecular Weight | 271.38 g/mol | [4][5] |

| Canonical SMILES | CC(C)NC1=NC(=NC(=N1)NCCCOC)SC | [3] |

| InChI Key | DDUIUBPJPOKOMV-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

This compound is a colorless, crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Conditions | Reference(s) |

| Melting Point | 68-70 °C | [1] | |

| Boiling Point | Not available | ||

| Water Solubility | 320 mg/L | 20 °C | [1] |

| Vapor Pressure | 2.8 x 10⁻⁷ mmHg | 20 °C | [1] |

| pKa | 4.0 | 21 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | [3] |

Herbicidal Activity and Mechanism of Action

Herbicidal Use

This compound was primarily used as a post-emergence herbicide to control annual grasses and broadleaf weeds in winter-sown cereals.[1]

Mechanism of Action

Like other triazine herbicides, the primary mechanism of action for this compound is the inhibition of photosynthesis.[1] It specifically targets the D1 protein of the photosystem II complex in chloroplasts. By binding to this protein, it blocks the electron transport chain, thereby inhibiting ATP and NADPH production, which are essential for carbon dioxide fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.

Toxicological Profile

The acute toxicity of this compound has been evaluated in various animal models. A summary of the available LD50 data is presented below.

| Species | Route of Administration | LD50 | Reference(s) |

| Rat | Oral | >5000 mg/kg | [1] |

| Rat | Dermal | >150 mg/kg | [1] |

Metabolic Pathways

The metabolism of this compound, like other s-triazine herbicides, proceeds through a series of enzymatic reactions in both plants and animals. The primary metabolic pathways involve N-dealkylation, oxidation of the methylthio group, and cleavage of the side chains.[2]

In plants, metabolism involves the cleavage of the methylthio group, which is then replaced by a hydroxyl group, likely after oxidation to a sulfoxide and sulfone. Demethylation and cleavage of the amino side chains also occur, followed by their replacement with hydroxyl groups and eventual ring opening.[2]

In animals, after oral administration, this compound is rapidly absorbed and metabolized. The main detoxification reactions are amine dealkylation and side-chain oxidation. The methylthio group can undergo sulfoxidation, followed by conjugation with glutathione to form mercapturic acid derivatives, which are then excreted.[2]

Experimental Protocols

Analysis of this compound Residues in Cereal Grains by GC-MS

This protocol describes a general approach for the determination of this compound residues in cereal grains using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

6.1.1. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Mill a representative sample of the cereal grain to a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute to hydrate the sample.

-

Add 10 mL of acetonitrile and an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

6.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Inlet: Splitless injection at 250 °C.

-

Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 271, 228, 186).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

6.1.3. Method Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. The information presented, including the summarized toxicological data and a general experimental protocol, serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry. Further research is warranted to fully elucidate the detailed metabolic fate of this compound and to develop and validate specific analytical methods for its detection in various environmental and biological matrices.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H21N5OS | CID 13290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of atrazine and related <i>s</i>-triazine compounds: from enzymes to field studies - ProQuest [proquest.com]

An In-depth Technical Guide to Methoprotryne (CAS 841-06-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a triazine herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a vital process in plant life. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical and physical properties, mechanism of action, toxicological profile, and analytical methodologies. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in environmental studies, toxicological research, or as a potential off-target modulator of biological pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of its primary mechanism of action, potential off-target signaling pathways, and a common analytical workflow are provided to enhance understanding.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with the chemical formula C₁₁H₂₁N₅OS.[1] It belongs to the s-triazine class of herbicides.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 841-06-5 | [1] |

| Molecular Formula | C₁₁H₂₁N₅OS | [1] |

| Molecular Weight | 271.39 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| Vapor Pressure | 2.8 x 10⁻⁷ mmHg | [1] |

| pKa | 4.0 at 21 °C | [1] |

Mechanism of Action

Primary Mechanism: Inhibition of Photosystem II

The primary herbicidal activity of this compound, like other triazine herbicides, stems from its ability to inhibit photosynthesis.[1] Specifically, it targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] this compound competitively binds to the Q(_B) binding site on the D1 protein, thereby blocking the binding of plastoquinone.[2] This interruption of the electron transport chain prevents the fixation of CO₂ and the production of ATP and NADPH, essential energy carriers for plant growth.[2] The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2]

Figure 1: Mechanism of Photosystem II Inhibition by this compound.

Potential Off-Target Signaling in Non-Target Organisms

While the primary target of triazine herbicides is in plants, studies on related compounds like atrazine and simazine suggest potential off-target effects in mammalian cells. These effects are of particular interest to drug development professionals for understanding potential toxicities and unintended pharmacological activities. Research indicates that triazines can act as endocrine disruptors and modulate various signaling pathways.[3][4][5][6][7][8][9]

-

cAMP Signaling: Atrazine has been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP).[1] This can potentiate cAMP-dependent signaling pathways, which are crucial in regulating numerous cellular processes, including hormone synthesis and release.[1]

-

PI3K/AKT and ERK Signaling: Triazines can influence the phosphoinositide 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK) pathways.[5][9] These pathways are central to cell survival, proliferation, and metabolism.

-

Relaxin Signaling: Studies have demonstrated that triazines can competitively inhibit the binding of relaxin to its receptor (RXFP1), thereby disrupting downstream signaling, including nitric oxide (NO) production.[5][9] This interference with relaxin signaling can have implications for reproductive health.[5][9]

-

NR5A Nuclear Receptor Activity: Atrazine has been found to activate endocrine gene networks through non-steroidal NR5A nuclear receptors (e.g., SF-1 and LRH-1).[6][7] This can lead to the upregulation of genes involved in steroidogenesis.[6][7]

Figure 2: Potential Off-Target Signaling Pathways Modulated by Triazine Herbicides.

Toxicological Profile

The toxicological data for this compound is limited in publicly available literature. However, data for the technical grade compound and related triazine herbicides provide an indication of its toxicological profile.

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >5000 mg/kg | [1][10] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [10] |

| LC₅₀ (1 hour) | Rat | Inhalation | 240 mg/L | [10] |

Sub-chronic and Chronic Toxicity

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: A standard battery of genotoxicity tests, including the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus assay, is typically required to assess the mutagenic potential of such compounds.[11] Specific genotoxicity data for this compound were not found in the reviewed literature.

-

Carcinogenicity: Carcinogenicity is typically evaluated through long-term bioassays in two rodent species.[12] The US EPA has classified atrazine, a related triazine, as "not likely to be carcinogenic to humans."[4] No specific carcinogenicity classification for this compound was found.

-

Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies in rats are the standard for assessing effects on fertility and offspring development.[13] Some triazines have been shown to act as endocrine disruptors, affecting the hypothalamic-pituitary-gonadal axis and potentially leading to reproductive and developmental effects.[3][5][8][9] Specific reproductive toxicity data for this compound are not available in the reviewed literature.

Analytical Methodologies

The determination of this compound residues in various matrices is crucial for environmental monitoring and food safety. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1]

Sample Preparation: QuEChERS Method

A widely used and effective method for sample preparation for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11][14][15][16][17][18]

Figure 3: General Workflow of the QuEChERS Method for Pesticide Residue Analysis.

Detailed Experimental Protocol: QuEChERS for Soil Samples

This protocol is a generalized procedure based on the QuEChERS methodology for the extraction of pesticide residues from soil for subsequent analysis by GC-MS or LC-MS/MS.

-

Sample Homogenization:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.

-

Grind the sieved soil to a fine, uniform powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube. The d-SPE tube contains a mixture of sorbents to remove interfering matrix components (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

-

Cap the d-SPE tube and vortex for 30 seconds.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation and Analysis:

-

Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.

-

The extract is now ready for analysis by GC-MS or LC-MS/MS for the quantification of this compound.

-

Conclusion

This compound is a triazine herbicide with a well-defined primary mechanism of action involving the inhibition of photosystem II in plants. While specific toxicological data for this compound in non-target organisms is limited, the known endocrine-disrupting and signaling-modulating effects of other triazine herbicides highlight the need for further research, particularly for an audience in drug development and toxicology. The analytical methods for its detection are well-established, with the QuEChERS method providing an efficient and robust sample preparation workflow. This technical guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge on this compound and providing detailed protocols to aid in future investigations.

References

- 1. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Atrazine activates multiple signaling pathways enhancing the rapid hCG-induced androgenesis in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Herbicide Atrazine Activates Endocrine Gene Networks via Non-Steroidal NR5A Nuclear Receptors in Fish and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Herbicide Atrazine Activates Endocrine Gene Networks via Non-Steroidal NR5A Nuclear Receptors in Fish and Mammalian Cells | PLOS One [journals.plos.org]

- 8. Simazine, a triazine herbicide, disrupts swine granulosa cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. measurlabs.com [measurlabs.com]

- 12. 11 Carcinogenicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 15. nucleus.iaea.org [nucleus.iaea.org]

- 16. youtube.com [youtube.com]

- 17. food-safety.com [food-safety.com]

- 18. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Methoprotryne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a selective herbicide belonging to the triazine class, historically used for the control of annual grasses and broadleaf weeds. Understanding its environmental fate and degradation is crucial for assessing its ecological risk, ensuring environmental safety, and informing regulatory decisions. This technical guide provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, mobility, and bioaccumulation potential of this compound. It further details experimental protocols for its study and summarizes available quantitative data to facilitate a deeper understanding for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Chemical Name | N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 841-06-5 | [1] |

| Molecular Formula | C₁₁H₂₁N₅OS | [1] |

| Molecular Weight | 271.39 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| Vapor Pressure | 2.8 x 10⁻⁷ mmHg | [1] |

| pKa | 4.0 at 21 °C | [1] |

Environmental Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes. These processes transform the parent compound into various metabolites, ultimately leading to its mineralization.

Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of triazine herbicides in soil. The degradation of methylthio-s-triazines like this compound is known to proceed through several key steps:

-

Cleavage of the methylthio group: This is often an initial step, where the -SCH₃ group is replaced by a hydroxyl group (-OH), a process that can be preceded by oxidation of the sulfur to sulfoxide and sulfone.[1][2]

-

N-Dealkylation: The isopropylamino and methoxypropylamino side chains can be sequentially removed.[1]

-

Hydroxylation of the triazine ring: The chlorine or methylthio substituent on the triazine ring can be replaced by a hydroxyl group.[2]

-

Ring Cleavage: Following the initial transformation steps, the triazine ring can be cleaved, eventually leading to mineralization to CO₂, ammonia, and other inorganic substances.[3]

While specific studies on this compound are limited, research on the closely related herbicide prometryn indicates that soil microorganisms can oxidize the methylthio group to a sulfoxide and sulfone, which is then hydrolyzed to 2,4-bis(isopropylamino)-6-hydroxy-1,3,5-triazine.[4] The half-life of s-triazines in soil can be long, ranging from weeks to months.[3][5] For instance, the half-life of prometryn in soil has been reported to be between 4 and 12 weeks.[5]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the breakdown of this compound in the environment.

-

Hydrolysis: this compound may be susceptible to slow hydrolysis in water and soil.[1] The rate of hydrolysis of triazine herbicides is influenced by pH.

Mobility and Transport

The potential for this compound to move within the environment, particularly its leaching into groundwater, is a key aspect of its environmental risk assessment.

Soil Mobility

Based on its water solubility, this compound is expected to have moderate mobility in soil.[1] This suggests a potential for leaching into groundwater, a concern associated with many triazine herbicides.[1] The actual mobility will depend on various soil properties such as organic matter content, clay content, and pH.

Volatilization

With a low vapor pressure, volatilization of this compound from soil and water surfaces is not expected to be a significant dissipation pathway.[1]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is an important toxicological consideration. Based on estimations, this compound is not expected to bioconcentrate significantly in aquatic organisms.[1]

Experimental Protocols

Standardized methods are crucial for reliably assessing the environmental fate of pesticides. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Caption: Workflow for OECD 307 Soil Transformation Study.

Methodology:

-

Soil Selection and Preparation: Select and characterize representative soil types. The soil is typically sieved to a particle size of <2 mm.

-

Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, establish and maintain an oxygen-free environment.

-

Sampling: At appropriate time intervals, collect replicate soil samples.

-

Extraction: Extract the soil samples with suitable organic solvents to recover the parent compound and its transformation products.

-

Analysis: Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to determine total radioactivity, and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to separate and identify the parent compound and its metabolites.

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound and identify and quantify major transformation products.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Experimental Workflow:

References

- 1. This compound | C11H21N5OS | CID 13290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of pesticides | ALS Life Sciences | Europe [alsglobal.eu]

Methoprotryne Soil Sorption and Mobility: A Technical Guide

Disclaimer: Experimental data specifically for the soil sorption and mobility of methoprotryne is limited in publicly accessible scientific literature. This guide summarizes the available information on this compound and provides a detailed framework based on established methodologies for structurally similar s-triazine herbicides, such as atrazine and prometryn, to infer its potential environmental behavior.

Introduction to this compound's Environmental Fate

This compound is a selective s-triazine herbicide. Its behavior in the soil, particularly its tendency to adsorb to soil particles (sorption) versus its movement with soil water (mobility), is critical for assessing its potential for weed control efficacy and environmental contamination, including leaching into groundwater.

Based on its chemical structure and estimated physicochemical properties, this compound is expected to exhibit moderate mobility in soil. The primary mechanisms governing the soil sorption of s-triazine herbicides include:

-

Hydrophobic partitioning: Interaction with soil organic matter is a key factor.

-

Cation exchange: At soil pH values below their pKa, triazines can become protonated and adsorb to negatively charged clay mineral surfaces.

-

Hydrogen bonding: Interactions with hydroxyl groups on soil mineral and organic surfaces.

-

Charge-transfer complexes: Electron donor-acceptor interactions with quinone-like units in humic substances have been suggested as an important adsorption mechanism for s-triazines[1].

Quantitative Data on Soil Sorption and Mobility

Table 1: Soil Sorption Coefficients for Atrazine

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Freundlich K_f ((µg/g)/(µg/mL)^n) | Freundlich 1/n | Reference |

| Silt Loam | 1.5 | 6.8 | 2.4 | 160 | 2.1 | 0.85 | Fictional Example based on literature values |

| Sandy Loam | 0.8 | 5.5 | 1.2 | 150 | 1.1 | 0.92 | Fictional Example based on literature values |

| Clay | 2.5 | 7.2 | 5.8 | 232 | 4.9 | 0.88 | Fictional Example based on literature values |

Table 2: Soil Sorption Coefficients for Prometryn

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Freundlich K_f ((µg/g)/(µg/mL)^n) | Freundlich 1/n | Reference |

| Loam | 2.1 | 6.5 | 7.5 | 357 | 6.8 | 0.89 | Fictional Example based on literature values |

| Sandy Clay Loam | 1.2 | 5.8 | 4.3 | 358 | 3.9 | 0.91 | Fictional Example based on literature values |

| Silty Clay | 3.0 | 7.5 | 12.1 | 403 | 11.2 | 0.87 | Fictional Example based on literature values |

Note: The provided data in Tables 1 and 2 are representative examples derived from the scientific literature on atrazine and prometryn and are intended for illustrative purposes. Actual values will vary depending on specific soil characteristics and experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting soil sorption and mobility studies for s-triazine herbicides like this compound.

Soil Sorption: Batch Equilibrium Method

This method is widely used to determine the extent of pesticide sorption to soil and to establish sorption isotherms.

Methodology:

-

Soil Preparation:

-

Collect soil samples from the desired depth.

-

Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.

-

Characterize the soil for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of this compound in a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength and minimize cation exchange effects on soil dispersion.

-

Prepare a series of working solutions of varying concentrations by diluting the stock solution.

-

-

Sorption Experiment:

-

Weigh a known amount of the prepared soil (e.g., 2-5 grams) into centrifuge tubes.

-

Add a specific volume of each herbicide working solution to the tubes (e.g., 10-25 mL).

-

Include control samples containing the herbicide solution without soil to account for any potential adsorption to the container walls.

-

Securely cap the tubes and place them on a shaker for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

-

-

Analysis:

-

After equilibration, centrifuge the tubes at high speed to separate the soil from the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm syringe filter).

-

Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Calculation:

-

The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial concentration and the equilibrium concentration in the solution.

-

The soil-water distribution coefficient (Kd) is calculated as: Kd = Cs / Ce where Ce is the equilibrium concentration in the solution.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / % Organic Carbon) * 100

-

To determine the Freundlich isotherm, plot the logarithm of Cs against the logarithm of Ce. The Freundlich equation is: Cs = K_f * Ce^(1/n) where K_f and 1/n are the Freundlich constants representing sorption capacity and intensity, respectively.

-

Soil Mobility: Column Leaching Studies

Column leaching studies simulate the movement of pesticides through a soil profile under controlled conditions.

Methodology:

-

Column Preparation:

-

Use columns made of an inert material (e.g., glass or stainless steel).

-

Uniformly pack the columns with the prepared soil to a known bulk density.

-

Place a layer of glass wool or filter paper at the bottom of the column to retain the soil.

-

-

Column Saturation and Equilibration:

-

Saturate the soil column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to displace air and ensure uniform flow.

-

Allow the column to drain to field capacity.

-

-

Herbicide Application:

-

Apply a known concentration and volume of the this compound solution to the top of the soil column.

-

-

Leaching:

-

Apply a simulated rainfall or irrigation event by adding the background electrolyte solution to the top of the column at a constant flow rate.

-

Collect the leachate from the bottom of the column in fractions at regular time intervals.

-

-

Analysis:

-

Analyze the concentration of this compound in each leachate fraction using HPLC or GC-MS.

-

After the leaching is complete, the soil column can be sectioned into different depth increments.

-

Extract the this compound from each soil section using an appropriate solvent and analyze the concentration.

-

-

Data Interpretation:

-

Develop a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative volume of leachate collected.

-

The distribution of this compound within the soil column after leaching provides information on its retention and mobility.

-

Visualizations

The following diagrams illustrate the experimental workflows for soil sorption and mobility studies.

Caption: Workflow for Batch Equilibrium Soil Sorption Study.

Caption: Workflow for Soil Column Leaching Mobility Study.

References

Aquatic Toxicity of Methoprotryne on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. While its efficacy as a herbicide is documented, understanding its potential impact on non-target aquatic organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the aquatic toxicity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanism of action. Due to the limited availability of data specifically for this compound, particularly for algae and chronic exposure scenarios, this guide incorporates data from other s-triazine herbicides to provide a broader context for potential ecological effects.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound to Aquatic Fauna

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 8.0 | 96 hours | [1] |

| Lepomis macrochirus | Bluegill | LC50 | 9.8 | 96 hours | [2] |

| Daphnia magna | Water Flea | EC50 | 42.0 | 48 hours | [1] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms (in this case, immobilization).

Table 2: Acute Toxicity of Atrazine (as a surrogate for this compound) to Algae

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Pseudokirchneriella subcapitata | IC50 | >1,500 µg/L | 96 hours | [3] |

IC50: The concentration of a substance that causes a 50% inhibition of a biological process (in this case, growth).

Mechanism of Action: Photosynthesis Inhibition

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in target and non-target plants, including algae.[4] The primary target is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB).[5][6] This binding is competitive and prevents the QB molecule from docking and accepting electrons from the primary electron acceptor, QA. The blockage of electron flow disrupts the entire photosynthetic process, leading to a buildup of highly reactive oxygen species, which cause oxidative damage to cellular components and ultimately lead to cell death.

Caption: Figure 1. Mechanism of Photosynthesis Inhibition by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the aquatic toxicity data presented. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.[7][8][9]

-

Test Organism: A recommended cold-water species is the Rainbow Trout (Oncorhynchus mykiss), and a recommended warm-water species is the Bluegill (Lepomis macrochirus).

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (test solution is renewed every 24 or 48 hours) or static (test solution is not renewed).

-

Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 15 ± 1 °C for rainbow trout).

-

Light: 16 hours light, 8 hours dark photoperiod.

-

Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen.

-

-

Procedure:

-

A range of test concentrations and a control (without the test substance) are prepared.

-

Fish are randomly distributed into test chambers, with a recommended minimum of 7 fish per concentration.

-

Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

-

Water quality parameters such as dissolved oxygen, pH, and temperature are monitored regularly.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

Caption: Figure 2. Experimental Workflow for Fish Acute Toxicity Test.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of the test daphnids over a 48-hour exposure period.[1][2][10]

-

Test Organism: Daphnia magna is a commonly used species. Neonates (less than 24 hours old) are used for the test.

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static.

-

Temperature: 20 ± 2 °C.

-

Light: 16 hours light, 8 hours dark photoperiod.

-

-

Procedure:

-

A series of test concentrations and a control are prepared in a suitable medium.

-

A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration.

-

The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period.

Caption: Figure 3. Experimental Workflow for Daphnia Acute Immobilisation Test.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of a selected species of freshwater algae over a 72-hour period.[11][12]

-

Test Organism: A common test species is Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

Test Type: Static.

-

Temperature: 21-24 °C.

-

Light: Continuous, uniform illumination.

-

Culture Medium: A nutrient-rich medium that supports exponential growth.

-

-

Procedure:

-

A geometric series of test concentrations and a control are prepared.

-

An inoculum of exponentially growing algal cells is added to each test flask.

-

The flasks are incubated under controlled conditions for 72 hours.

-

Algal growth is measured at least daily by a surrogate parameter such as cell count, biovolume, or fluorescence.

-

-

Data Analysis: The inhibition of growth is calculated for each test concentration relative to the control. The concentration that causes a 50% inhibition of growth (IC50) is determined.

Caption: Figure 4. Experimental Workflow for Algal Growth Inhibition Test.

Conclusion

The available data indicates that this compound exhibits acute toxicity to fish and aquatic invertebrates at concentrations in the low to moderate mg/L range. As a photosystem II inhibitor, it is expected to be toxic to algae, although specific data for this compound is lacking. The absence of chronic toxicity data represents a significant knowledge gap in the environmental risk assessment of this compound. The standardized OECD protocols outlined in this guide provide a robust framework for generating further ecotoxicological data to better characterize the potential risks of this compound and other s-triazine herbicides to non-target aquatic organisms. Further research, particularly on the chronic effects and the toxicity to primary producers, is warranted to support comprehensive environmental safety evaluations.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. fera.co.uk [fera.co.uk]

- 3. The Mode of Action of Photosystem II-Specific Inhibitors ... [degruyterbrill.com]

- 4. This compound (Ref: G 36393) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. eurofins.com.au [eurofins.com.au]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. eurofins.com.au [eurofins.com.au]

Methoprotryne Stability Under Diverse Environmental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a methylthio-s-triazine herbicide, is subject to various degradation processes under typical environmental conditions. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for the compound and its close structural analog, prometryn. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation in soil. This document summarizes the known effects of pH, temperature, and light on the stability of this compound, details relevant experimental protocols for stability testing, and outlines analytical methods for its quantification. Degradation pathways are visualized to provide a clear understanding of the transformation processes.

Introduction

This compound (2-isopropylamino-4-(3-methoxypropylamino)-6-methylthio-1,3,5-triazine) is a selective herbicide.[1] Its environmental fate and persistence are critical factors in assessing its potential ecological impact. Like other s-triazine herbicides, this compound's stability is influenced by a combination of chemical and biological factors.[2] Understanding its degradation kinetics and pathways under various environmental conditions is essential for predicting its environmental longevity and potential for off-site transport. This guide synthesizes available information to provide a detailed technical resource on the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and fate in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁N₅OS | [1] |

| Molar Mass | 271.39 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| Vapor Pressure | 2.8 x 10⁻⁷ mmHg | [1] |

| pKa | 4.0 at 21 °C | [1] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

This compound is susceptible to slow hydrolysis in water.[1] The rate of hydrolysis for s-triazine herbicides is generally pH-dependent, with increased degradation often observed under alkaline conditions. While specific quantitative data for this compound is limited, studies on the related compound prometryn indicate that hydrolysis is a relevant degradation pathway. For prometryn, the maximum removal efficiency in one study was observed at pH 7.[3][4]

Table 2: Hydrolytic Stability of Prometryn (as a proxy for this compound)

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference(s) |

| 7 | 28 | Not explicitly stated, but 86.12% removal in 30 min (ozonation) | [3] |

Note: The data for prometryn degradation was obtained under ozonation conditions, which accelerates degradation. The half-life under normal hydrolytic conditions is expected to be significantly longer.

Photolysis

Photodegradation is a key process for the dissipation of this compound in the environment, particularly in aqueous systems and on soil surfaces. Exposure to sunlight can lead to the transformation of the parent molecule into various degradation products. Studies on prometryn have shown that photodegradation is significantly faster under UV light compared to dark conditions.[5]

Table 3: Photolytic Stability of Prometryn (as a proxy for this compound)

| Light Source | Soil Moisture | Temperature (°C) | Half-life (t₁/₂) (hours) | Reference(s) |

| UV light (100W) | 60% | 25 | 53.5 - 116.4 | [5] |

| Xenon light | 60% | 25 | 1131.6 | [5] |

| Dark | 60% | 25 | 3138.7 | [5] |

Biotic Degradation in Soil